Product packaging for 5-Phenyl-2-cyclohexen-1-one(Cat. No.:)

5-Phenyl-2-cyclohexen-1-one

Cat. No.: B14696514
M. Wt: 172.22 g/mol
InChI Key: VXDPCLQPBZKKSK-UHFFFAOYSA-N
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Description

5-Phenyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B14696514 5-Phenyl-2-cyclohexen-1-one

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-6,8,11H,7,9H2

InChI Key

VXDPCLQPBZKKSK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CC1C2=CC=CC=C2

Origin of Product

United States

Significance of the Cyclohexenone Scaffold in Organic and Medicinal Chemistry

The cyclohexenone scaffold, a six-membered ring containing a ketone and a carbon-carbon double bond, represents a privileged structure in the fields of organic and medicinal chemistry. Its prevalence in a vast array of natural products and synthetic molecules underscores its fundamental importance.

The inherent reactivity of the cyclohexenone ring, characterized by the electrophilic nature of the β-carbon in the enone system, makes it a versatile building block in organic synthesis. This feature allows for a variety of chemical transformations, including Michael additions, Robinson annulations, and Diels-Alder reactions, enabling the construction of complex molecular frameworks. The strategic placement of substituents on the cyclohexenone ring can modulate its reactivity and stereochemical outcomes, providing chemists with a powerful tool for creating diverse and intricate molecules.

In the context of medicinal chemistry, the cyclohexenone motif is a common feature in numerous biologically active compounds. Its ability to participate in crucial interactions with biological targets, such as enzymes and receptors, contributes to its therapeutic potential. The structural rigidity and conformational preferences of the cyclohexenone ring can also play a vital role in dictating the binding affinity and selectivity of a drug candidate. Consequently, a significant amount of research has been dedicated to the design and synthesis of novel cyclohexenone derivatives as potential therapeutic agents for various diseases. acs.org

Reaction Chemistry and Transformational Studies of 5 Phenyl 2 Cyclohexen 1 One and Its Analogues

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety is a versatile functional group that dictates the reactivity of 5-phenyl-2-cyclohexen-1-one and its analogues. This system is characterized by a conjugated network of a carbon-carbon double bond and a carbonyl group, which results in a polarized structure with an electrophilic β-carbon and a nucleophilic oxygen atom. This electronic distribution makes the molecule susceptible to a variety of chemical transformations.

The presence of the phenyl group at the 5-position can influence the reactivity of the enone system through steric and electronic effects. Analogues of this compound, such as those with additional substituents on the cyclohexene (B86901) ring or the phenyl group, exhibit varied reactivity patterns. For instance, the introduction of substituents can alter the electron density and steric hindrance around the reactive sites, thereby affecting the rates and outcomes of reactions. researchgate.netresearchgate.net

One of the fundamental reactions of α,β-unsaturated ketones is their susceptibility to nucleophilic attack. This can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition). The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and enolates, preferentially undergo 1,4-addition.

Furthermore, the α,β-unsaturated ketone system can undergo various other transformations, including epoxidation of the double bond. nih.gov For example, the epoxidation of α,β-unsaturated ketones can be achieved using reagents like cyclohexylidenebishydroperoxide under Weitz-Scheffer conditions, yielding the corresponding epoxides in excellent yields. nih.gov The reactivity is also influenced by the solvent, with polar solvents generally favoring the reaction. nih.gov

The synthesis of derivatives of this compound often involves the reaction of chalcones with compounds containing an acidic hydrogen atom, such as acetyl acetone (B3395972) or dibenzyl ketone, in the presence of a base. researchgate.netresearchgate.net This highlights the role of the α,β-unsaturated ketone system as a key building block in the synthesis of more complex molecules. researchgate.netresearchgate.net

Cycloaddition Reactions

In the context of the Diels-Alder reaction, this compound and its analogues function as dienophiles due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. The dienophilicity and regioselectivity of these reactions are influenced by both electronic and steric factors.

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienophiles like this compound is a critical aspect. nih.govyoutube.com Generally, the reaction of a dienophile with an unsymmetrical diene can lead to the formation of different regioisomers. youtube.com The outcome is often governed by the electronic properties of the substituents on both the diene and the dienophile. nih.gov For instance, in reactions with electron-rich dienes, the more nucleophilic terminus of the diene typically adds to the more electrophilic carbon of the dienophile. nih.gov

Computational studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity of Diels-Alder reactions involving substituted dienophiles. nih.gov These studies reveal that factors such as hydrogen bonding and the electronic nature of substituents can significantly influence the transition state energies, thereby dictating the preferred regioisomeric product. nih.gov The stereochemistry of the dienophile is generally conserved in the product. youtube.com

The presence of the phenyl group at the 5-position of the cyclohexenone ring can sterically hinder the approach of the diene, potentially influencing the facial selectivity of the cycloaddition. The reaction can theoretically yield multiple stereoisomers, but often, one is favored due to steric and electronic interactions in the transition state. nih.gov

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. In these reactions, an imine or a related nitrogen-containing compound acts as the dienophile or the diene. When analogues of this compound participate as dienophiles, they react with aza-dienes (1-aza-1,3-butadienes) to form tetrahydropyridine (B1245486) derivatives.

The reactivity and regioselectivity of aza-Diels-Alder reactions are governed by the frontier molecular orbitals (FMO) of the reactants. nih.gov The reaction can be controlled by either the HOMO(diene)-LUMO(dienophile) interaction or the LUMO(diene)-HOMO(dienophile) interaction, depending on the electronic nature of the substituents on both the aza-diene and the dienophile. nih.gov For instance, the reaction of N-phenyl-2-cyano-1-azadienes with electron-rich dienophiles is typically under LUMO(diene) control, while with electron-poor dienophiles, it is under HOMO(diene) control. nih.gov

The regioselectivity often favors the formation of the α-cycloadduct, where the substituent on the dienophile is adjacent to the nitrogen atom in the product. nih.gov However, mixtures of regioisomers can be formed, particularly with electron-poor dienophiles. nih.gov The endo-mode of cycloaddition is generally favored, leading to specific stereochemical outcomes. nih.gov

Both intramolecular and intermolecular cycloaddition reactions involving analogues of this compound are important for the construction of complex polycyclic systems. nih.gov In intramolecular Diels-Alder (IMDA) reactions, the diene and dienophile are part of the same molecule, connected by a tether. The length and nature of this tether play a crucial role in determining the feasibility and stereochemical outcome of the reaction.

Intermolecular cycloadditions, such as the Diels-Alder reaction, provide a direct route to the formation of six-membered rings. nih.govmdpi.com The efficiency and selectivity of these reactions are highly dependent on the electronic and steric properties of both the diene and the dienophile. nih.govmdpi.com For example, the functionalization of anthracenes through Diels-Alder reactions can be controlled by the electronic nature of substituents on the anthracene (B1667546) core. nih.gov

In some cases, competing [2+2] and [4+2] cycloaddition pathways can be observed, particularly in intramolecular reactions involving strained systems like cyclobutadiene. nih.gov The outcome can be influenced by the length of the tether connecting the reacting moieties, with shorter tethers sometimes favoring the [2+2] adduct, which can then rearrange to the more stable [4+2] product. nih.gov

Oxidation Reactions

Photooxygenation is a photochemical reaction involving the interaction of a molecule with electronically excited singlet oxygen (¹O₂). α,β-Unsaturated ketones like this compound and its analogues can undergo photooxygenation reactions, leading to the formation of various oxygenated products. These reactions are typically carried out in the presence of a photosensitizer and visible light. chemrxiv.orgmdpi.com

The reaction of alkenes with singlet oxygen can proceed through different pathways, including [4+2] cycloaddition (Diels-Alder type), the ene reaction, and [2+2] cycloaddition to form 1,2-dioxetanes. chemrxiv.org The preferred pathway depends on the structure of the alkene. For aryl-substituted cycloalkenes, photooxygenation can lead to the formation of allyl hydroperoxides and endoperoxides through zwitterionic intermediates. researchgate.net

The use of flow photochemistry has emerged as a sustainable and efficient method for carrying out photooxygenation reactions. chemrxiv.org This technique allows for better control over reaction parameters such as light intensity, temperature, and oxygen concentration, leading to improved safety, efficiency, and selectivity. chemrxiv.org The choice of solvent can also influence the product distribution in photooxygenation reactions. researchgate.net

Phenalenone and its derivatives are known to be efficient photosensitizers for the production of singlet oxygen. researchgate.net The quantum yield of singlet oxygen formation can be close to unity for some sensitizers, making them highly effective for these transformations. researchgate.net

Epoxidation Reactions

The epoxidation of α,β-unsaturated ketones like this compound is a valuable transformation for introducing new functional groups and stereocenters. The reaction involves the addition of an oxygen atom across the carbon-carbon double bond, forming an epoxide ring. The reactivity of the double bond is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Various reagents can be employed for the epoxidation of alkenes, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and greener alternatives such as hydrogen peroxide in the presence of a catalyst. The choice of epoxidizing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly in substituted cyclohexene systems where the existing stereocenters can direct the approach of the oxidant.

For instance, in related cyclohexene systems, the stereoselectivity of m-CPBA epoxidation has been shown to be dependent on the protecting groups on nearby hydroxyl functionalities and the solvent used. In some cases, bulky silyl (B83357) protecting groups can act as cis-directing groups through hydrogen bonding with m-CPBA. The synthesis of complex molecules often relies on controlling this stereoselectivity. For example, a 6-alkyl-4,5-epoxy-6-hydroxy-2-cyclohexen-1-one derivative, a model for the hydrophilic moiety of scyphostatin, has been synthesized stereoselectively. rsc.org The key steps in such syntheses can involve the reductive cleavage of an initial epoxide, followed by other transformations and a subsequent, stereocontrolled epoxidation to form the final product. rsc.org

It is important to note that the epoxidation of cyclohexene derivatives can sometimes compete with allylic oxidation, which leads to the formation of α,β-unsaturated alcohols or ketones. nih.gov The choice of catalyst and oxidant is crucial to steer the reaction towards the desired epoxide product. nih.gov

Selective Oxidation of Cyclohexene Precursors

The synthesis of this compound and its analogues can be achieved through the selective oxidation of appropriate cyclohexene precursors. The allylic position of a cyclohexene ring is susceptible to oxidation, which can be controlled to yield the corresponding enone.

One common strategy is the oxidation of an allylic alcohol. For example, 2-cyclohexen-1-ol (B1581600) can be oxidized to 2-cyclohexen-1-one. acs.org This transformation can be achieved using various oxidizing agents. Similarly, a precursor like 5-phenylcyclohexene could potentially be oxidized at the allylic position to introduce the ketone functionality.

Another approach is the direct dehydrogenation of a corresponding saturated ketone. For instance, cyclohexanone (B45756) can be converted to cyclohexenone through aerobic dehydrogenation catalyzed by palladium(II) complexes. acs.org A notable catalyst for this transformation is Pd(DMSO)₂(TFA)₂, which shows high chemoselectivity for the formation of the enone without further oxidation to the phenol (B47542). acs.org The dimethyl sulfoxide (B87167) (DMSO) ligand plays a key role in this selectivity by inhibiting the second dehydrogenation step. acs.org This method could be applied to 5-phenylcyclohexanone to yield this compound.

Furthermore, the direct oxidation of cyclohexene can also lead to 2-cyclohexen-1-one, although this reaction often yields a mixture of products, including the corresponding alcohol and epoxide. acs.org The product distribution can be influenced by the catalyst and reaction conditions. For example, the use of polyaniline-halloysite nanotube catalysts with hydrogen peroxide as an oxidant has been studied for the selective oxidation of cyclohexene. acs.org

Reduction Reactions: Hydrogenation of the Cyclohexenone Moiety

The hydrogenation of the cyclohexenone moiety in this compound offers a route to various saturated and partially saturated derivatives. The α,β-unsaturated ketone system presents two primary sites for reduction: the carbon-carbon double bond and the carbonyl group. The selective reduction of one of these functionalities in the presence of the other is a key challenge in organic synthesis.

Catalytic hydrogenation is a common method to achieve this transformation. The choice of catalyst and reaction conditions determines the outcome. For the selective reduction of the C=C double bond (1,4-reduction) to yield the corresponding saturated ketone (5-phenylcyclohexanone), various catalytic systems have been developed.

One approach is transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous hydrogen. For example, pincer-Pd complexes have been shown to effectively catalyze the chemoselective transfer hydrogenation of α,β-unsaturated ketones using n-butanol as the hydrogen source. acs.orgnih.gov This method provides good to excellent yields for a variety of substrates. acs.orgnih.gov Similarly, ruthenium complexes with pyridinium (B92312) amidate ligands have been used for transfer hydrogenation with ethanol (B145695) as the hydrogen source. rsc.org

More recently, earth-abundant metal catalysts have gained attention. A well-defined manganese(I) pincer complex has been reported for the highly chemoselective 1,4-hydrogenation of α,β-unsaturated ketones using hydrogen gas, often at ambient pressure. acs.orgnih.gov This system tolerates a wide range of functional groups. acs.orgnih.gov

Below is a table summarizing the chemoselective hydrogenation of various α,β-unsaturated ketones, which are analogous to this compound.

CatalystHydrogen SourceSubstrateProductYield (%)Reference
Pincer-Pd complexn-BuOHChalcone (B49325)1,3-Diphenylpropan-1-one95 acs.org
Pincer-Pd complexn-BuOH2-Cyclohexen-1-oneCyclohexanone99 acs.org
[(PCNHCP)Mn(CO)₂H]H₂ (1-2 bar)Chalcone1,3-Diphenylpropan-1-one>99 acs.org
[(PCNHCP)Mn(CO)₂H]H₂ (1-2 bar)4-Chlorochalcone1-(4-Chlorophenyl)-3-phenylpropan-1-one>99 acs.org
Ru(N^N')(cym)EtOHChalcone1,3-Diphenylpropan-1-one98 rsc.org

Functionalization and Derivatization Strategies

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation of this compound provides a pathway to introduce reactive handles for further synthetic manipulations. The presence of multiple reactive sites, including the double bond and the α-carbons adjacent to the carbonyl group, allows for different halogenation patterns depending on the reagents and conditions.

Bromination: The reaction of this compound with bromine can lead to the addition of bromine across the double bond, yielding a dibrominated saturated ketone. Alternatively, under radical conditions, allylic bromination can occur at the C-4 position. For example, the bromination of cyclohexene with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to allylic bromination. chemtube3d.com

Iodination: The iodination of α,β-unsaturated ketones can be achieved with high selectivity. A method for the selective iodination at the α'-position (the carbon adjacent to the carbonyl, not part of the double bond) of enones has been developed using copper(II) oxide and iodine. organic-chemistry.orgresearchgate.netepa.gov This reaction proceeds without affecting the C=C double bond or activated aromatic rings. researchgate.net The reaction is believed to proceed through a copper-stabilized enol intermediate. organic-chemistry.org This would allow for the synthesis of 6-iodo-5-phenyl-2-cyclohexen-1-one from this compound.

The following table presents results for the selective α'-iodination of various α,β-unsaturated ketones.

SubstrateProductYield (%)Reference
2-Cyclohexen-1-one6-Iodo-2-cyclohexen-1-one85 researchgate.net
Chalcone(E)-2-Iodo-1,3-diphenylprop-2-en-1-one92 researchgate.net
3-Methyl-2-cyclohexen-1-one6-Iodo-3-methyl-2-cyclohexen-1-one81 researchgate.net
4,4-Dimethyl-2-cyclohexen-1-one6-Iodo-4,4-dimethyl-2-cyclohexen-1-one88 researchgate.net

Mannich Reactions and Aminomethylation

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, typically those α to a carbonyl group. In the case of this compound, the methylene (B1212753) group at the C-6 position is enolizable and can participate in the Mannich reaction. This reaction involves an aminoalkylation of the acidic proton with formaldehyde (B43269) and a primary or secondary amine or ammonia.

Studies on the closely related 5,5-dimethyl-3-phenylamino-2-cyclohexen-1-one demonstrate the feasibility of this transformation. The Mannich reaction of this enaminone with secondary amines like morpholine (B109124) and piperidine, in the presence of formalin, yields the corresponding keto-bases. nih.govresearchgate.net This suggests that this compound would react similarly at the C-6 position to introduce an aminomethyl group.

The table below shows the products and yields for the Mannich reaction of an analogue of this compound.

AmineProductYield (%)Reference
Morpholine2-(Morpholinomethyl)-5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one75 nih.gov
Piperidine5,5-Dimethyl-3-(phenylamino)-2-(piperidin-1-ylmethyl)cyclohex-2-en-1-one78 nih.gov
Piperazine2,2'-((Piperazine-1,4-diylbis(methylene))bis(5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one))70 nih.gov

Reactions with Isocyanates and Isothiocyanates

The enolizable nature of this compound allows for its reaction with electrophilic reagents like isocyanates and isothiocyanates. The reaction typically occurs at the α-carbon (C-6) via an enol or enolate intermediate. These reactions are important for the synthesis of various heterocyclic compounds and other functionalized molecules.

Reactions with Isocyanates: Isocyanates (R-N=C=O) are electrophiles that can react with nucleophiles such as enolates. wikipedia.orgnoaa.gov The reaction of the enolate of this compound with an isocyanate, such as phenyl isocyanate, would be expected to yield a β-keto amide derivative at the C-6 position. researchgate.net The reaction of enamines of cyclic ketones with isocyanates has also been reported. acs.org

Reactions with Isothiocyanates: Isothiocyanates (R-N=C=S) react in a similar manner to isocyanates, though they are generally less reactive. noaa.gov The reaction of an enolate with an isothiocyanate leads to the formation of a β-keto thioamide. For example, the reaction of acetophenone (B1666503) enolate with phenyl isothiocyanate has been documented. wikipedia.org Therefore, the enolate of this compound would be expected to react with an isothiocyanate like phenyl isothiocyanate to afford the corresponding 6-(phenylthiocarbamoyl)-5-phenyl-2-cyclohexen-1-one. These thioamides are versatile intermediates for the synthesis of sulfur-containing heterocycles. researchgate.net

Transamination Reactions

Direct transamination of ketones, in the biological sense, involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by transaminase enzymes with the aid of coenzymes like pyridoxal-5'-phosphate (PLP). thermofisher.com This enzymatic process is crucial in amino acid metabolism but is not the typical method for the synthetic amination of a cyclic ketone like this compound in a laboratory setting.

The synthetic equivalent, which achieves the formal transformation of a carbonyl group to an amino group, is reductive amination . This one-pot reaction involves the initial formation of an imine or enamine from the ketone and an amine, which is then reduced in situ to the corresponding amine. For an α,β-unsaturated ketone such as this compound, this reaction can proceed via two main pathways depending on the reaction conditions and the reducing agent employed: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the enone system.

In a typical reductive amination sequence, this compound would react with an amine (e.g., ammonia, a primary amine, or a secondary amine) to form an enamine or an iminium ion intermediate. Subsequent reduction of this intermediate would yield the corresponding amino-substituted cyclohexene derivative. For instance, reaction with a primary amine (R-NH₂) would first form a Schiff base, which upon reduction yields a secondary amine.

A study on the catalytic amination of cyclohexanone to produce secondary amines provides a relevant analogue. numberanalytics.com In this process, cyclohexanone is reacted with an amine in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C) under a hydrogen atmosphere. numberanalytics.com Applying this to this compound, a reaction with aniline (B41778) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) has been shown to produce N-functionalized 2-aminophenols through a dehydrogenative process. libretexts.org This suggests that the enamine intermediate formed from 5-phenylcyclohexanone can undergo aromatization to yield complex phenol derivatives. libretexts.org

The choice of reducing agent is critical in determining the outcome. Common reagents for reductive amination include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. These reagents are mild enough to preferentially reduce the iminium ion intermediate without significantly reducing the starting ketone.

Reactant Amine Source Reducing Agent Potential Product
This compoundAmmonia (NH₃)NaBH₃CN5-Phenylcyclohex-2-en-1-amine
This compoundMethylamine (CH₃NH₂)H₂/Pd-CN-Methyl-5-phenylcyclohex-2-en-1-amine
This compoundAnilineTEMPO (oxidant)2-(Phenylamino)-4-phenylphenol

This table presents hypothetical yet plausible outcomes for the reductive amination of this compound based on established chemical principles.

Acylation Reactions

Acylation of a ketone can occur at the α-carbon through the corresponding enolate or enamine intermediate. For an unsymmetrical ketone like this compound, which has two distinct enolizable positions (C-2 and C-6), the regioselectivity of the reaction is a key consideration.

The formation of an enolate is achieved by treating the ketone with a base. The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed.

Kinetic enolate: Formed faster by deprotonation at the less hindered α-carbon (C-6) using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. chemistry-reaction.com

Thermodynamic enolate: Formed under conditions that allow for equilibration, favoring the more stable, more substituted enolate (at C-2). This typically involves a weaker base (e.g., an alkoxide) in a protic solvent at higher temperatures. chemistry-reaction.com

Once formed, the enolate can react with an acylating agent, such as an acid chloride or anhydride, in a nucleophilic acyl substitution reaction. wikipedia.org This C-acylation leads to the formation of a 1,3-dicarbonyl compound. O-acylation, where the acyl group adds to the oxygen of the enolate, is a potential competing reaction, but C-acylation is often favored with metal enolates.

Alternatively, acylation can be achieved via an enamine intermediate , a method pioneered by Gilbert Stork. The ketone is first reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. synarchive.com Enamines are nucleophilic at the α-carbon and react readily with acyl halides. synarchive.com A subsequent hydrolysis step regenerates the carbonyl group, yielding the 1,3-dicarbonyl product. organic-chemistry.org For this compound, the less substituted enamine is typically formed, directing acylation to the C-6 position.

Intermediate Formation Conditions Acylating Agent Expected Major Product
Kinetic EnolateLDA, THF, -78 °CAcetyl chloride6-Acetyl-5-phenyl-2-cyclohexen-1-one
Thermodynamic EnolateNaOEt, EtOH, 25 °CAcetyl chloride2-Acetyl-5-phenyl-2-cyclohexen-1-one
Enamine (Pyrrolidine)Pyrrolidine, TsOHAcetyl chloride6-Acetyl-5-phenyl-2-cyclohexen-1-one (after hydrolysis)

This table illustrates the expected regiochemical outcomes of the acylation of this compound under different reaction conditions.

Rearrangement Reactions (e.g.,thermofisher.comwikipedia.org-Sigmatropic Rearrangements)

thermofisher.comwikipedia.org-Sigmatropic rearrangements are concerted pericyclic reactions that involve the migration of a group across an allylic system. wikipedia.org The reaction proceeds through a five-membered cyclic transition state and is characterized by high stereoselectivity. wikipedia.org For a substrate derived from this compound, the key would be the formation of an allylic system at the C-1 position containing a heteroatom (Y), which can then undergo rearrangement. This typically requires initial reduction of the carbonyl group to an alcohol.

Several named thermofisher.comwikipedia.org-sigmatropic rearrangements are relevant:

thermofisher.comwikipedia.org-Wittig Rearrangement: This reaction involves the rearrangement of an allylic ether upon deprotonation with a strong base. wikipedia.orgorganic-chemistry.org To apply this to this compound, the ketone would first be reduced to the corresponding allylic alcohol (5-phenylcyclohex-2-en-1-ol). This alcohol could then be converted into an allylic ether (e.g., by Williamson ether synthesis). Treatment of this ether with a strong base like n-butyllithium would generate a carbanion adjacent to the ether oxygen, triggering the thermofisher.comwikipedia.org-rearrangement to form a new carbon-carbon bond and a homoallylic alcohol. wikipedia.orgorganic-chemistry.org

Mislow-Evans Rearrangement: This rearrangement involves the thermal equilibration of an allylic sulfoxide with its corresponding sulfenate ester, followed by cleavage with a thiophile (like trimethyl phosphite) to yield an allylic alcohol. synarchive.comwikipedia.org Starting from the allylic alcohol derived from this compound, one could prepare an allylic sulfide, which upon oxidation would yield the required allylic sulfoxide. The subsequent thermofisher.comwikipedia.org-rearrangement and cleavage would result in a rearranged allylic alcohol. thermofisher.comwikipedia.org This reaction is highly valued for its ability to transfer chirality from the sulfur atom to a carbon center in the product. wikipedia.org

Sommelet-Hauser Rearrangement: This reaction involves the thermofisher.comwikipedia.org-sigmatropic rearrangement of a benzylic or allylic quaternary ammonium (B1175870) salt in the presence of a strong base like sodium amide. chemistry-reaction.comnumberanalytics.com An amine derivative of 5-phenylcyclohexene, formed via reductive amination, could be quaternized with a methyl halide. Treatment with a strong base could then induce deprotonation and rearrangement to form a new tertiary amine with the alkyl group migrated to the adjacent carbon. wikipedia.org

Precursor Derived from this compound Rearrangement Type Key Reagents Rearranged Product Class
Allylic Ether thermofisher.comwikipedia.org-Wittig1. NaH, R-X 2. n-BuLiHomoallylic Alcohol
Allylic SulfoxideMislow-Evans1. R-SCl 2. m-CPBA 3. P(OMe)₃Rearranged Allylic Alcohol
Allylic Quaternary Ammonium SaltSommelet-Hauser1. R-NH₂ 2. CH₃I 3. NaNH₂Tertiary Amine

This table outlines hypothetical pathways to achieve thermofisher.comwikipedia.org-sigmatropic rearrangements starting from this compound.

Photochemical Reactions: Photodimerization and its Stereochemical Implications

The photochemical behavior of α,β-unsaturated ketones is dominated by [2+2] cycloaddition reactions, which can occur intermolecularly to form dimers or intramolecularly if a second double bond is present. The photodimerization of cyclohexenones often leads to the formation of a cyclobutane (B1203170) ring, and the stereochemistry of the resulting dimer is highly dependent on the reaction conditions and the structure of the monomer.

Detailed studies on the photodimerization of 3-phenyl-2-cyclohexenone, a close analogue of this compound, provide significant insight into this process. Ultraviolet irradiation of 3-phenyl-2-cyclohexenone in solvents like methanol (B129727) or benzene (B151609) results in the formation of a single photodimer in high yield.

The structure of this dimer has been rigorously established through spectroscopic methods and chemical degradation as the cis-anti-cis head-to-head cyclobutane derivative.

Head-to-head refers to the orientation where the two carbonyl groups are on adjacent carbons of the newly formed cyclobutane ring.

The stereochemistry describes the relative orientations of the two cyclohexanone rings. The cis-anti-cis configuration indicates that the two cyclohexanone rings are fused cis to the cyclobutane ring, but they are anti to each other.

This specific stereochemical outcome is noteworthy because the photodimerization of other cyclohexenones can often lead to mixtures of head-to-head and head-to-tail isomers, as well as different stereoisomers (e.g., syn vs. anti). The formation of a single, well-defined stereoisomer from 3-phenyl-2-cyclohexenone suggests that the phenyl substituent exerts significant steric and/or electronic control over the transition state of the dimerization process. It is highly probable that this compound would undergo a similar photodimerization, with the phenyl group at the 5-position influencing the stereochemical outcome of the resulting cyclobutane dimer.

Monomer Reaction Type Product Gross Structure Observed Stereochemistry
3-Phenyl-2-cyclohexenonePhotodimerizationDimer with cyclobutane ringcis-anti-cis, head-to-head

This table summarizes the key findings from the photodimerization of a close analogue to this compound.

Advanced Spectroscopic and Crystallographic Characterization of 5 Phenyl 2 Cyclohexen 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Phenyl-2-cyclohexen-1-one systems in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Proton Environment Elucidation

For the parent compound, this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm. The vinyl protons of the cyclohexenone ring exhibit distinct signals. For instance, in a related compound, 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, the vinyl proton appears as a singlet at δ 6.51 ppm. rsc.org The protons on the saturated part of the cyclohexenone ring resonate at higher fields. For example, the methine proton at the C5 position, adjacent to the phenyl group, and the methylene (B1212753) protons at C4 and C6 show complex multiplets due to spin-spin coupling.

In a specific derivative, 5-phenyl-3-isobuty-2-cyclohexen-1-one, the phenyl protons were observed as a triplet at δ 7.37 ppm and a multiplet at δ 7.30 ppm. rsc.org Another example, 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one, which is a related compound to Warfarin (B611796), has also been characterized using NMR.

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound Phenyl Protons (δ, ppm) Vinyl Proton (δ, ppm) Other Protons (δ, ppm)
5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one 7.37 (dd), 7.33-7.25 (m) 6.51 (s) 7.43 (d), 7.08 (t), 3.50-3.36 (m), 3.09 (dd), 2.93-2.81 (m), 2.71 (m)
3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one 7.29 (m) 6.51 (s) 7.50 (d), 6.95 (d), 3.85 (s), 3.47-3.35 (m), 3.06 (dd), 2.89-2.79 (m), 2.75-2.63 (m)
5-phenyl-3-isobuty-2-cyclohexen-1-one 7.37 (t), 7.30 (m) - -

Data sourced from supplementary information of various research articles. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbonyl carbon (C=O) of the cyclohexenone ring is typically observed as a downfield signal, often above δ 190 ppm. For instance, in 3-acetyl-2-cyclopentenone, a related cyclic enone, the carbonyl carbons appear at δ 210.2 and 197.2 ppm. amazonaws.com The olefinic carbons of the C=C double bond in the cyclohexenone ring resonate in the range of δ 120-160 ppm. The phenyl group carbons also show signals in this region. The aliphatic carbons of the cyclohexenone ring appear at higher fields, typically between δ 20 and 50 ppm. In the case of 2-phenylcyclohexanone, the carbonyl carbon is at δ 210.2 ppm, and the phenyl-substituted carbon is at δ 57.4 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Related Cyclohexenone Structures

Carbon Atom Typical Chemical Shift Range (δ, ppm)
Carbonyl (C=O) 190 - 210
Olefinic (C=C) 120 - 160
Phenyl (Ar-C) 125 - 145
Aliphatic (CH, CH₂) 20 - 60

Note: Specific values for this compound can vary based on the solvent and specific derivative.

Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQC, gHMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the this compound molecule.

gCOSY (gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is instrumental in identifying adjacent protons, such as those on the cyclohexenone ring, by showing cross-peaks between their signals.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a proton's signal to its attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most characteristic absorption for this compound is the strong band corresponding to the stretching vibration of the α,β-unsaturated carbonyl group (C=O). This peak typically appears in the range of 1660-1685 cm⁻¹. The C=C double bond of the enone system gives rise to a stretching vibration band around 1600-1640 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl group are usually observed as a series of absorptions in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the phenyl group and the vinyl group are found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexenone ring appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
α,β-Unsaturated Ketone (C=O) Stretch 1660 - 1685
Alkene (C=C) Stretch 1600 - 1640
Aromatic (C=C) Stretch 1450 - 1600
Aromatic/Vinyl C-H Stretch > 3000
Aliphatic C-H Stretch < 3000

Data compiled from typical values for similar organic compounds. docbrown.infomdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the exact molecular formula can be unequivocally confirmed.

For this compound, with a molecular formula of C₁₂H₁₂O, the expected exact mass is 172.0888. HRMS analysis would provide an experimental mass that is very close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. For example, in the analysis of a related compound, 3-(furan-2-yl)-5-phenyl-phenol, the calculated mass for the [M-H]⁻ ion was 236.0837, and the measured mass was 236.0838, demonstrating the high accuracy of this technique. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the conjugated π-system, encompassing the phenyl group, the C=C double bond, and the carbonyl group, gives rise to characteristic UV absorptions.

Typically, two main absorption bands are expected for α,β-unsaturated ketones. A strong absorption band (π → π* transition) is usually observed in the range of 220-250 nm. A weaker absorption band (n → π* transition) is expected at longer wavelengths, typically above 300 nm.

Solvatochromic studies , which involve measuring the UV-Vis spectrum in solvents of varying polarity, can provide insights into the nature of the electronic transitions and the solute-solvent interactions. The position of the absorption maxima can shift depending on the solvent polarity. For the n → π* transition, an increase in solvent polarity generally leads to a hypsochromic shift (blue shift, to shorter wavelengths). Conversely, the π → π* transition often exhibits a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. These studies can help to further characterize the electronic structure of this compound.

X-ray Diffraction (XRD) Analysis

Comprehensive searches of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound. While X-ray crystallography remains a definitive method for the elucidation of solid-state molecular structures, it appears that a single crystal of this compound has not been successfully subjected to this analytical technique, or at least, the results have not been published in accessible literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The determination of the solid-state structure of a chemical compound through single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the spatial arrangement of atoms within a crystal lattice. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional structure.

For a compound like this compound, single-crystal X-ray diffraction would be invaluable in definitively establishing the conformation of the cyclohexenone ring and the relative orientation of the phenyl substituent. The resulting data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the description of the symmetry of the crystal), and the precise coordinates of each atom.

While crystallographic data is available for derivatives, such as 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one, a compound related to warfarin, this information cannot be directly extrapolated to the parent compound due to the influence of the additional substituent on the crystal packing and molecular conformation.

Conformational Analysis from Crystal Structures

Without an experimental crystal structure for this compound, a detailed conformational analysis based on crystallographic data is not possible. Such an analysis would typically involve an examination of the puckering of the six-membered ring and the dihedral angles that define the relationship between the phenyl group and the cyclohexenone moiety.

Theoretical and computational chemistry methods are often employed to predict the most stable conformations of a molecule in the absence of experimental data. These studies can provide insights into the likely geometry of this compound, including the preferred orientation of the phenyl group (axial vs. equatorial) and the degree of twisting in the cyclohexenone ring. However, these are theoretical models and await experimental validation, which would ideally be provided by a single-crystal X-ray diffraction study.

In the broader context of similar molecular systems, the conformation of substituted cyclohexene (B86901) rings is a subject of considerable interest. The interplay of steric and electronic effects governs the preferred three-dimensional arrangement. For this compound, the key conformational questions would revolve around the energetic preference for the bulky phenyl group to occupy either a pseudo-axial or pseudo-equatorial position on the flexible ring and the rotational orientation of the phenyl ring itself.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of Cyclohexenone Based Compounds

Design Principles for Novel Bioactive Cyclohexenone Derivatives

The design of new bioactive molecules based on the cyclohexenone scaffold is centered on the principle of using the six-membered ring as a rigid core to which various functional groups can be attached. This core structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets.

A key design strategy involves multi-component reactions, which allow for the efficient synthesis of complex derivatives from simpler precursors. For instance, microwave-assisted three-component reactions have been used to create novel podophyllotoxin-naphthoquinone compounds, demonstrating the utility of the cyclohexenone-like core in combinatorial chemistry approaches to generate libraries of potential drug candidates. nih.gov The inherent reactivity of the α,β-unsaturated ketone system in the cyclohexenone ring allows for various chemical modifications, such as Michael additions, which are instrumental in creating diverse molecular architectures. philarchive.org The goal is often to synthesize derivatives with enhanced biological activity and selectivity compared to parent compounds.

Mechanisms of Biological Action for Cyclohexenone Scaffolds

The biological activities of cyclohexenone derivatives are diverse and are dictated by the specific nature and position of their substituent groups.

Enzyme Inhibition and Signaling Pathway Modulation

Certain complex derivatives incorporating a cyclohexenone-related motif have been shown to exert potent biological effects through enzyme inhibition and modulation of critical cellular signaling pathways. A notable example is found in a series of novel podophyllotoxin-naphthoquinone derivatives. These compounds were found to be potent cytotoxic agents against several human cancer cell lines, including KB, HepG2, A549, and MCF7. nih.gov Their mechanism of action involves the inhibition of tubulin polymerization, a process essential for cell division. By disrupting microtubule formation, these compounds cause cell cycle arrest in the G2/M phase, which ultimately leads to programmed cell death, or apoptosis, as evidenced by the activation of caspases 3 and 7. nih.gov

Interaction with Biological Targets

The efficacy of cyclohexenone-based compounds is rooted in their ability to specifically interact with biological macromolecules. For the aforementioned podophyllotoxin-naphthoquinone derivatives, molecular docking studies have elucidated their interaction at the molecular level. These studies revealed that the compounds bind effectively within the colchicine-binding site of tubulin. nih.gov This interaction physically obstructs the polymerization of α,β-tubulin heterodimers into microtubules, thereby halting mitosis and suppressing cancer cell proliferation. nih.gov This demonstrates that the cyclohexenone scaffold can be elaborated to create molecules that fit into specific binding pockets of protein targets.

DNA-Cleaving Mechanisms

While some chemical agents are known to interact with and cleave DNA, studies specifically detailing a DNA-cleaving mechanism for 5-Phenyl-2-cyclohexen-1-one or its closely related derivatives are not prominently featured in the reviewed literature. Research into DNA cleavage often focuses on agents like topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, or molecules that generate reactive oxygen species. nih.govnih.gov For example, certain exocyclic DNA adducts have been found to stimulate DNA cleavage by human topoisomerase IIα, but this is a mechanism initiated by DNA damage rather than by an external small molecule cleaving agent. nih.gov

Role of Structural Modifications in Modulating Biological Activity

Structural modifications to the cyclohexenone core are paramount in determining the biological activity and potency of the resulting derivatives. The systematic alteration of substituents allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features necessary for a desired biological effect.

The addition of different functional groups can drastically change the molecule's properties. For example, the compound 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one is a known impurity of the widely used anticoagulant Warfarin (B611796), highlighting how specific substitutions create molecules with relationships to established drugs. chemicalbook.comlgcstandards.comusp.org

In other contexts, such as the development of P2X1-purinoceptor antagonists, SAR studies on related heterocyclic systems have shown that the placement of substituents is critical. For a series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline analogues, adding polar substituents to the meta-position of the phenyl ring, or polar and aliphatic groups to the para-position, markedly increased the inhibition of smooth muscle contractions. nih.gov This principle of positional modification on appended aromatic rings is a key strategy in optimizing the potency of scaffold-based compounds. The discovery that a di-substituted analogue (2-hydroxy, 4-fluoro) exhibited the greatest potency underscores the importance of fine-tuning electronic and steric properties to maximize interaction with a biological target. nih.gov

Application of Cyclohexenone Derivatives in Drug Discovery as Synthetic Intermediates

Beyond their potential as direct therapeutic agents, cyclohexenone derivatives are valuable as synthetic intermediates in the construction of more complex molecules for drug discovery. youtube.com The cyclohexenone motif is a versatile building block for creating various aromatic structures that are otherwise difficult to synthesize.

A significant application is the use of cyclohexenones in gold-catalyzed aerobic dehydrogenative aromatization to produce m-phenylenediamine (B132917) derivatives. acs.orgacs.org This modern synthetic method overcomes the limitations of classical electrophilic substitution, which typically yields ortho- and para-substituted products when electron-donating groups are present. acs.org By starting with a cyclohexenone and an amine, this process allows for the one-step synthesis of m-disubstituted arenes, which are important structures in pharmaceuticals and functional polymers. acs.orgacs.org This catalytic system can accommodate a variety of substituted cyclohexenones and both cyclic and linear secondary amines, leading to a diverse range of novel m-phenylenediamine derivatives. acs.org The ability to switch the product selectivity to yield enaminones or N,N-disubstituted anilines by simply tuning the reaction conditions further enhances the utility of cyclohexenones as versatile synthetic platforms. acs.org

Table of Biological Activity for Selected Cyclohexenone Derivatives

Compound/Derivative Class Biological Target/Pathway Observed Effect Reference
Podophyllotoxin-Naphthoquinone Derivatives Tubulin Inhibition of polymerization, G2/M cell cycle arrest, Apoptosis nih.gov
3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one Not specified Identified as Warfarin Related Compound A chemicalbook.comcymitquimica.com

Table of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 5316-14-3 C12H12O
3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one 15156-56-6 C18H16O2
Warfarin 81-81-2 C19H16O4
Podophyllotoxin 518-28-5 C22H22O8

Stereochemical Influence on Biological Pathways

The biological activity of chiral compounds is intrinsically linked to their stereochemistry. The differential interaction of stereoisomers with chiral biological macromolecules such as enzymes and receptors can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. In the context of this compound and its analogs, the presence of one or more chiral centers gives rise to stereoisomers that can display distinct biological activities.

While specific studies detailing the separation and individual biological evaluation of this compound enantiomers are not extensively reported in publicly available literature, the broader field of cyclohexenone derivatives provides compelling evidence for the critical role of stereochemistry in determining their biological effects. For instance, research on related chiral cyclohexenone structures has demonstrated that one enantiomer often exhibits significantly higher potency or a different pharmacological profile compared to its mirror image.

Furthermore, studies on the synthesis and biological evaluation of various chiral thiourea (B124793) derivatives have highlighted the profound impact of stereochemistry on their anticancer activity. nih.gov In these studies, the configuration of amino acid residues incorporated into the chiral molecules was found to be a crucial factor for their tumor growth inhibitory effects. nih.gov This principle can be extrapolated to other chiral molecules, including this compound, where the spatial arrangement of the phenyl group will influence its interactions with target biomolecules.

The enantioselective synthesis of chiral 4,4-disubstituted 2-cyclohexenones using ene-reductases has been shown to produce enantiomers with high purity (ee, up to >99%). researchgate.net This enzymatic approach provides access to individual stereoisomers, enabling the investigation of their distinct biological properties. Such studies are essential to elucidate the structure-activity relationship (SAR) and to identify the eutomer – the stereoisomer with the desired pharmacological activity.

The following table summarizes the key considerations regarding the stereochemical influence on the biological pathways of chiral cyclohexenone derivatives, which can be applied to this compound:

Stereochemical AspectImplication for Biological Activity
Enantioselectivity One enantiomer (eutomer) may exhibit significantly higher affinity for a biological target and, consequently, greater therapeutic potency than the other (distomer). The distomer may be inactive, have a different activity, or contribute to side effects.
Diastereoselectivity In molecules with multiple chiral centers, diastereomers can have vastly different physical properties and biological activities due to their distinct three-dimensional shapes.
Conformational Isomerism The flexible cyclohexenone ring can adopt different conformations (e.g., chair, boat), and the preferred conformation of a particular stereoisomer will influence its interaction with a binding site.
Chiral Recognition Biological systems, being inherently chiral, can differentiate between stereoisomers, leading to stereospecific absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-phenyl-2-cyclohexen-1-one, and how can experimental reproducibility be ensured?

  • Methodological Answer : A common approach involves multi-step synthesis starting from commercially available precursors. For example, a related cyclohexenone derivative was synthesized in four steps with 65–75% overall yield, emphasizing optimized reaction conditions (e.g., temperature control, catalyst selection) . To ensure reproducibility, document all steps meticulously, including solvent purity, reaction times, and purification methods (e.g., column chromatography, recrystallization). Experimental sections should align with journal guidelines, providing sufficient detail for replication while relegating extensive data to supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • NMR : Report chemical shifts (¹H and ¹³C) for the cyclohexenone ring and phenyl group. For example, the ketone group (C=O) typically appears at ~200–210 ppm in ¹³C NMR.
  • IR : A strong C=O stretch near 1680–1720 cm⁻¹ confirms the enone system.
  • MS : Molecular ion peaks should match the molecular formula (C₁₂H₁₂O, MW 172.22 g/mol).
    Ensure purity via HPLC (>95%) and elemental analysis. For novel compounds, include X-ray crystallography if possible .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or resolving structural ambiguities for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model reaction intermediates and transition states, particularly for regioselective additions to the α,β-unsaturated ketone. Tools like Gaussian or ORCA help predict NMR/IR spectra for comparison with experimental data. For structural elucidation, AI-based platforms (e.g., those integrating spectral databases) automate pattern recognition in complex datasets .

Q. What strategies address contradictory kinetic data in oxidation or Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • Control Experiments : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways.
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen incorporation or proton transfer mechanisms.
  • In Situ Monitoring : Employ techniques like ReactIR or stopped-flow UV-Vis to capture transient intermediates .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) or eutectic solvents (e.g., choline chloride-urea mixtures) .
  • Catalysis : Use recyclable catalysts (e.g., immobilized Lewis acids) to reduce waste.
  • Atom Economy : Optimize step-efficiency via tandem reactions (e.g., one-pot aldol-cyclization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.